氧化镧钛 (La2Ti2O7)

描述

Synthesis Analysis

The synthesis of La2Ti2O7 involves several methods, including solid-state reaction and sol-gel processes. A study by Zhang and Choy (2016) highlighted the synthesis of a similar compound, lanthanum titanium aluminium oxide (LaTi2Al9O19, LTA), using a solid-state reaction that requires high processing temperatures. However, they successfully synthesized single-phase LTA at a lower temperature (1350 °C) through a sol-gel process, demonstrating the potential for lower temperature synthesis routes for La2Ti2O7 analogues (Zhang & Choy, 2016).

Molecular Structure Analysis

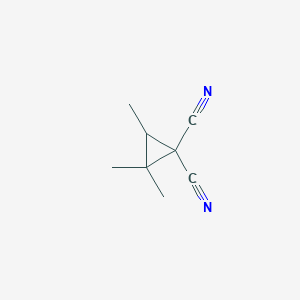

The molecular structure of La2Ti2O7 and related compounds can be complex, with the formation of mixed-metal oxo clusters being a point of interest. Research by Lu et al. (2017) on heterometallic lanthanide-titanium oxo clusters demonstrates the structural complexity and potential for diverse chemical functionalities in La2Ti2O7-related materials (Lu et al., 2017).

Chemical Reactions and Properties

La2Ti2O7 participates in a variety of chemical reactions, often influenced by its structural composition. For example, the interaction of La with the synthesis and properties of W-Ti alloy suggests that La can significantly affect the microstructural evolution and mechanical properties of materials through the formation of complex oxide particles (Chen & Zeng, 2016).

Physical Properties Analysis

The physical properties of La2Ti2O7, such as thermal stability and expansion coefficients, are crucial for its application as a thermal barrier material. Sol-gel synthesized LaTi2Al9O19 shows excellent thermal stability and higher coefficients of thermal expansion compared to those synthesized by solid state reaction, suggesting that the physical properties of La2Ti2O7 can be optimized through synthesis methods (Zhang & Choy, 2016).

Chemical Properties Analysis

The chemical properties of La2Ti2O7, including its reactivity and potential catalytic activities, are areas of ongoing research. Studies on lanthanum-doped titanium dioxide (TiO2) have shown enhanced photocatalytic activities, indicating that doping La2Ti2O7 with other elements could modify its chemical properties and improve its utility in environmental and catalytic applications (Cheng et al., 2013).

科学研究应用

高温传感器

氧化镧钛 (La2Ti2O7) 是一种出色的高温传感器材料,因为它的居里温度很高 (Tc = 1461°C) 且温度与 电阻 呈线性关系。这使得它适合用于需要精确温度测量的环境,例如航空航天、核能和汽车行业。 该材料能够在高温下保持其铁电特性,这使得可以开发出能够承受燃气轮机内部恶劣条件的传感器,燃气轮机内部温度通常超过 1000°C .

紫外光电探测器

氧化镧钛 (La2Ti2O7) 的纳米结构可以被用作紫外光电探测器 。这些纳米结构在 200 到 350 纳米的紫外区域表现出窄吸收,使其成为检测紫外辐射的理想材料。 该材料在 390 纳米的紫外光照射下表现出尖锐的光电流响应,衰减时间为 1.7 秒 。此特性在环境监测和开发需要对紫外光敏感的设备中特别有用。

压电材料

由于其各向异性的物理性质,氧化镧钛 (La2Ti2O7) 作为高温压电材料发挥着重要作用 。它被用于电子、材料加工、汽车、航空航天、核反应堆和电力生产行业。 通过溶剂热法合成氧化镧钛 (La2Ti2O7) 可以控制颗粒的形状、尺寸分布和晶相,这对优化其压电性能至关重要 .

光学应用

镧化合物,包括氧化镧钛 (La2Ti2O7),由于其掺入玻璃中的特殊光学性质,被用于生产专用透镜 。这些特性增强了透镜的性能,使其适合用于高精度光学仪器。

催化剂

镧以其催化性能而闻名,并用于各种有机合成过程中 。在催化剂中加入氧化镧钛 (La2Ti2O7) 可以提高化学反应的效率和选择性,使其在工业和实验室环境中具有价值。

超级合金

在超级合金中添加镧,如氧化镧钛 (La2Ti2O7) 中发现的,可以提高其性能 。这些合金用于需要材料承受极端条件的应用,例如高温和腐蚀性环境。

环境应用

氧化镧钛 (La2Ti2O7) 的稳定性和反应性使其成为环境应用的潜在候选材料,例如吸附去除水和空气中的污染物 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

作用机制

Target of Action

Lanthanum titanium oxide (La2Ti2O7) is a compound with a perovskite-like layered structure . Its primary targets are high-temperature environments, where it serves as a sensor material . It is also used in UV photodetectors .

Mode of Action

La2Ti2O7 interacts with its targets through its unique physical properties. It has a high curie temperature (Tc = 1461 °C) and exhibits linearity of temperature vs. electrical resistance . This allows it to accurately measure high temperatures in various applications such as aerospace, nuclear, automobile, and other engineering industries . In the presence of UV illumination at 390 nm, it shows a sharp photocurrent response .

Pharmacokinetics

It is a material used in high-temperature sensors and UV photodetectors .

Result of Action

The primary result of La2Ti2O7’s action is its ability to accurately measure high temperatures and detect UV light. Its high curie temperature and linearity of temperature vs. electrical resistance make it an excellent material for high-temperature sensors . Furthermore, it can serve as a UV photodetector due to its sharp photocurrent response in the presence of UV illumination .

Action Environment

The action of La2Ti2O7 is influenced by environmental factors such as temperature and light. Its effectiveness as a high-temperature sensor is due to its high curie temperature and the linearity of temperature vs. electrical resistance . Its ability to function as a UV photodetector is influenced by the presence of UV illumination .

安全和危害

未来方向

属性

IUPAC Name |

lanthanum(3+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNRMQXBWOXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

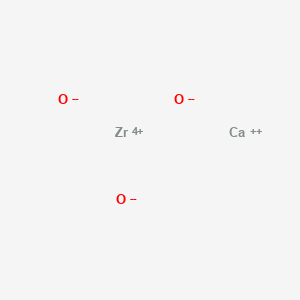

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923319 | |

| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12031-47-9 | |

| Record name | Lanthanum titanium oxide (La2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum titanium oxide (La2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the doping of Fe and Cr into the La2Ti2O7 structure affect its electronic properties and contribute to the observed improvement in photocatalytic activity?

A1: Synchrotron X-ray absorption spectroscopy revealed that the incorporated Fe and Cr ions directly substitute Ti atoms within the La2Ti2O7 lattice. [] This strategic substitution significantly impacts the material's electronic structure. The presence of Fe and Cr near Ti atoms facilitates electron transfer processes and modifies the local electronic environment of nearby oxygen atoms. These changes ultimately lead to a reduced band gap energy, making the material more responsive to visible light and thus enhancing its photocatalytic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)